[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: is an organic compound that features both a dimethylamino group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of [4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross cell membranes, while the pyrazole moiety can participate in hydrogen bonding and other interactions with target proteins .
Comparison with Similar Compounds
[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine: can be compared with other similar compounds, such as:
- 3-(dimethylamino)phenyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- 4-(dimethylamino)benzyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- 4-(dimethylamino)benzyl][(1-methyl-1H-imidazol-5-yl)methyl]amine
These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the substituents on the aromatic ring or the heterocyclic moiety .
Properties
Molecular Formula |
C14H22Cl2N4 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]aniline;dihydrochloride |
InChI |
InChI=1S/C14H20N4.2ClH/c1-17(2)13-6-4-12(5-7-13)10-15-11-14-8-9-16-18(14)3;;/h4-9,15H,10-11H2,1-3H3;2*1H |
InChI Key |
VHUYCZWXCVMOMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=C(C=C2)N(C)C.Cl.Cl |
Origin of Product |
United States |
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